2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(but-3-en-1-yl)hex-5-enoic acid
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Overview
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(but-3-en-1-yl)hex-5-enoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(but-3-en-1-yl)hex-5-enoic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amine with Fmoc chloride in the presence of a base such as sodium carbonate.
Alkylation: The next step involves the alkylation of the protected amine with but-3-en-1-yl bromide under basic conditions to introduce the but-3-en-1-yl group.
Coupling Reaction: The final step is the coupling of the alkylated intermediate with hex-5-enoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkene groups, forming epoxides or diols.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorenylmethoxycarbonyl group, leading to deprotection and formation of the free amine.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing carbonyl groups.
Substitution: Piperidine is commonly used for Fmoc deprotection.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Free amine after Fmoc deprotection.
Scientific Research Applications
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(but-3-en-1-yl)hex-5-enoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions by enabling the synthesis of modified peptides.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through its ability to protect amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions, ensuring the correct sequence of amino acids is formed. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amine.
Comparison with Similar Compounds
Similar Compounds
Boc-protected amino acids: Use tert-butyloxycarbonyl (Boc) as a protecting group.
Cbz-protected amino acids: Use benzyloxycarbonyl (Cbz) as a protecting group.
Uniqueness
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(but-3-en-1-yl)hex-5-enoic acid is unique due to its Fmoc protecting group, which offers advantages such as easy removal under mild conditions and compatibility with a wide range of chemical reactions. This makes it particularly valuable in solid-phase peptide synthesis.
Properties
IUPAC Name |
2-but-3-enyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO4/c1-3-5-15-25(23(27)28,16-6-4-2)26-24(29)30-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h3-4,7-14,22H,1-2,5-6,15-17H2,(H,26,29)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCPVOHYIPMKFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(CCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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